molecular formula C11H20N2O B12087871 1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one

Cat. No.: B12087871
M. Wt: 196.29 g/mol
InChI Key: GUTMUZATCDDLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,7-Diazaspiro[35]nonan-7-yl}-2-methylpropan-1-one typically involves the formation of the spirocyclic core followed by functionalization at specific positions One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its stability and ability to interact with biological targets.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can modulate the activity of the target protein. This modulation can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Shares a similar spirocyclic core but differs in the functional groups attached, leading to different chemical and biological properties.

    2,7-Diazaspiro[3.5]nonane-7-acetic Acid: Another spirocyclic compound with different substituents, used in protein degradation studies.

Uniqueness

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one is unique due to its specific functionalization, which imparts distinct chemical reactivity and biological activity. Its stability and rigidity make it a valuable scaffold in drug design, offering advantages over other spirocyclic compounds in terms of binding affinity and selectivity.

Biological Activity

1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates a diazaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the KRAS G12C protein, which is implicated in various cancers.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{16}N_{2}O, with a molecular weight of approximately 196.26 g/mol. The compound features a ketone functional group that plays a crucial role in its reactivity and biological interactions.

Research indicates that this compound acts as a covalent inhibitor of the KRAS G12C protein. This protein is often mutated in various cancers, leading to uncontrolled cell proliferation. The compound covalently binds to the cysteine residue at the active site of KRAS G12C, disrupting its function and affecting downstream signaling pathways involved in cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against cancer cell lines harboring the KRAS G12C mutation. For instance, it has shown significant reductions in cell proliferation rates in these cells .

In Vivo Studies

In vivo studies using xenograft mouse models have confirmed the antitumor efficacy of this compound. It was observed to induce dose-dependent tumor regression in mice injected with KRAS G12C mutation-positive cell lines . These findings suggest that this compound could be a promising candidate for targeted cancer therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneSimilar spirocyclic core; different side chainPotent KRAS G12C inhibitor
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-oneIncorporates cyclopropyl groupAntitumor effects via KRAS inhibition
1-{2,7-Diazaspiro[4.4]nonan-7-yl}prop-2-en-1-oneDifferent diazaspiro frameworkVaries in biological activity compared to 3.5 series

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its properties to enhance biological activity . Researchers are exploring various derivatives to optimize their pharmacological profiles and increase efficacy against cancer targets .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)-2-methylpropan-1-one

InChI

InChI=1S/C11H20N2O/c1-9(2)10(14)13-5-3-11(4-6-13)7-12-8-11/h9,12H,3-8H2,1-2H3

InChI Key

GUTMUZATCDDLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.